7-Chloro-2-(chloromethyl)benzoxazole
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Overview
Description
7-Chloro-2-(chloromethyl)benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the benzoxazole derivative .
Cellular Effects
Benzoxazole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(chloromethyl)benzoxazole typically involves the reaction of 2-aminophenol with chlorinated aldehydes or ketones under specific conditions. One common method is the condensation reaction of 2-aminophenol with chlorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(chloromethyl)benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Condensation Reactions: It can react with amines or other nucleophiles to form new heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include substituted benzoxazoles, oxides, and dechlorinated derivatives .
Scientific Research Applications
7-Chloro-2-(chloromethyl)benzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Industrial Applications: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chlorobenzoxazole
- 5-Nitro-2-(4-butylphenyl)benzoxazole
- 2-(4-butylphenyl)oxazolo[4,5-b]pyridine
Comparison: Compared to other benzoxazole derivatives, it exhibits higher antimicrobial activity and better binding affinity to biological targets .
Properties
IUPAC Name |
7-chloro-2-(chloromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGNQFKWYGLPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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